(R)-2-(Methylamino)succinic acid hydrochloride
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Overview
Description
Succinic acid is a dicarboxylic acid with the molecular formula C4H6O4 . It is widely distributed in almost all plant and animal tissues and plays a significant role in intermediary metabolism .
Synthesis Analysis
Succinic acid can be produced via separate enzymatic hydrolysis and fermentation (SHF) and simultaneous saccharification and fermentation (SSF), which are environmentally friendly processes . These processes have been the focus of many studies aiming to replace expensive substrates like petrochemicals or refined sugar with alternative sustainable raw materials such as lignocellulosic biomass .Molecular Structure Analysis
Succinic acid is a dicarboxylic acid, meaning it has two carboxyl groups. This structure plays a role in its ability to participate in multiple chemical reactions .Chemical Reactions Analysis
Succinic acid can be used in the production of various chemicals. For instance, it can be used in the large-scale production of vinyl chloride for making PVC . It can also be used to produce polyurethane foam and calcium chloride .Physical And Chemical Properties Analysis
Succinic acid is a colorless crystalline solid that is soluble in water. It has a melting point of 185–187° C (365–369° F) .Mechanism of Action
Safety and Hazards
Future Directions
The production of succinic acid from renewable resources has been the focus of numerous metabolic engineering campaigns since the 1990s . Future research needs for microbial production of succinic acid include further improvements in biotechnological production processes and the development of economically viable production pipelines .
properties
IUPAC Name |
(2R)-2-(methylamino)butanedioic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGOLHBZLXAIB-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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